![molecular formula C19H14O3S B12533581 4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid CAS No. 820224-04-2](/img/structure/B12533581.png)
4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4’-Acetyl[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a biphenyl group with an acetyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Acetyl[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid can be achieved through several steps:
Formation of Biphenyl Intermediate: The initial step involves the synthesis of 4-acetylbiphenyl through a Friedel-Crafts acylation reaction, where biphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of a sulfur source.
Coupling Reaction: The final step involves the coupling of the 4-acetylbiphenyl intermediate with the thiophene-2-carboxylic acid. This can be achieved through a Suzuki-Miyaura coupling reaction, where the biphenyl boronic acid is coupled with a halogenated thiophene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4’-Acetyl[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst such as iron.
Major Products Formed
Oxidation: 4-(4’-Carboxy[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid.
Reduction: 4-(4’-Hydroxy[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid.
Substitution: 4-(4’-Acetyl[1,1’-biphenyl]-4-yl)-5-bromothiophene-2-carboxylic acid.
Applications De Recherche Scientifique
4-(4’-Acetyl[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: Its structural features make it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 4-(4’-Acetyl[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid depends on its specific application:
Pharmaceuticals: It may exert its effects by interacting with specific enzymes or receptors, modulating their activity and influencing biological pathways.
Materials Science: Its electronic properties enable it to participate in charge transport processes, making it useful in the design of electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Biphenylcarboxylic acid: Similar in structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the biphenyl group.
4-(4’-Bromophenyl)thiophene-2-carboxylic acid: Similar structure but with a bromine substituent instead of an acetyl group.
Uniqueness
4-(4’-Acetyl[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid is unique due to the presence of both the biphenyl and thiophene moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for applications requiring specific interactions and properties.
Propriétés
Numéro CAS |
820224-04-2 |
|---|---|
Formule moléculaire |
C19H14O3S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-[4-(4-acetylphenyl)phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C19H14O3S/c1-12(20)13-2-4-14(5-3-13)15-6-8-16(9-7-15)17-10-18(19(21)22)23-11-17/h2-11H,1H3,(H,21,22) |
Clé InChI |
VVCPLUUNVKDJRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)

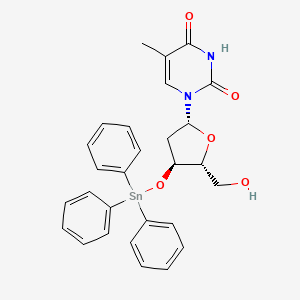
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)
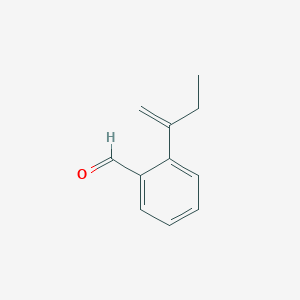


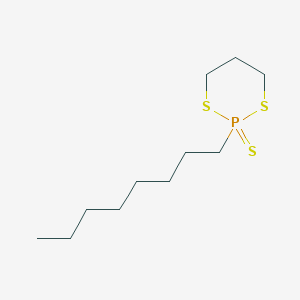
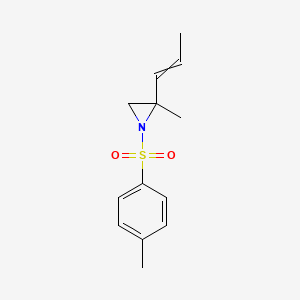
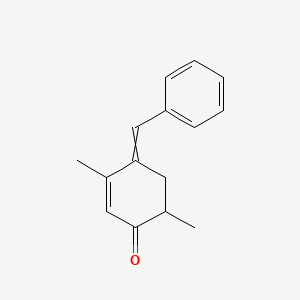

![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)

